

In-Depth Technical Guide: Pharmacokinetics and Oral Bioavailability of Telatinib Mesylate

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For Researchers, Scientists, and Drug Development Professionals

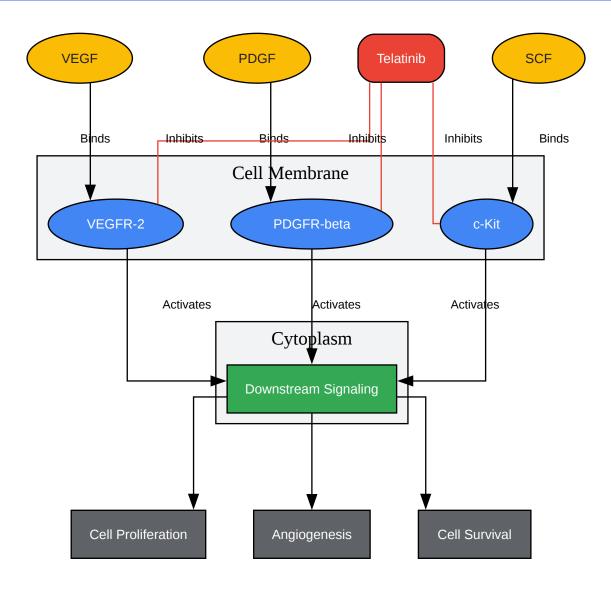
Executive Summary

Telatinib (BAY 57-9352) is an orally administered small-molecule inhibitor of vascular endothelial growth factor (VEGF) receptors 2 and 3, platelet-derived growth factor (PDGF) receptor-β, and c-Kit tyrosine kinases.[1][2] This document provides a comprehensive overview of the current understanding of the pharmacokinetics and oral bioavailability of **Telatinib Mesylate**, drawing from published Phase I clinical trial data. While Telatinib has demonstrated rapid absorption and a manageable safety profile, key data regarding its absolute oral bioavailability and a detailed mass balance accounting remain unpublished. This guide synthesizes available quantitative data, outlines experimental methodologies from clinical studies, and presents visualizations of its mechanism of action and pharmacokinetic workflow.

Mechanism of Action

Telatinib exerts its anti-angiogenic and anti-tumor effects by potently inhibiting key receptor tyrosine kinases involved in tumor vascularization and growth. Its primary targets are VEGFR-2, VEGFR-3, PDGFR-β, and c-Kit.[1] The inhibition of these signaling pathways disrupts downstream cellular processes critical for tumor progression.





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Figure 1: Telatinib Mechanism of Action.

Pharmacokinetic Profile Absorption

Following oral administration, Telatinib is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) generally observed within 3 hours across various dose levels in patients with advanced solid tumors.[1][3] Pharmacokinetic studies have shown that the increase in maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) is less than dose-proportional, particularly at higher doses, with exposure plateauing in the 900–1500 mg twice-daily (BID) range.[1]



Distribution

Specific details regarding the volume of distribution and plasma protein binding of Telatinib in humans are not extensively reported in the reviewed literature.

Metabolism

The primary route of metabolism for Telatinib involves various cytochrome P450 (CYP) isoforms. The N-methyl group of Telatinib has been identified as the main site of metabolic degradation.[4] The major metabolite identified in plasma is BAY 60-8246; however, its plasma concentrations are generally low, with Cmax and AUC values being less than 20% of the parent compound at the recommended Phase II dose.[4] A mass balance study in healthy subjects, although the data is not publicly available, indicated that this metabolite is of minor importance in humans.[4]

Excretion

Detailed information on the routes and extent of excretion of Telatinib and its metabolites in humans is not available in the public domain. The results of a human mass balance study have been referenced but not published.[4] The average terminal half-life of Telatinib has been reported to be approximately 5.5 hours.[1]

Oral Bioavailability

While Telatinib is described as "orally available," the absolute oral bioavailability in humans has not been reported in the reviewed literature.[1] Bioavailability assessments have indicated that the relative bioavailability of a 150 mg tablet formulation is lower than that of a 25 mg tablet formulation.[4] The lack of a publicly available intravenous pharmacokinetic study in humans precludes the calculation of absolute bioavailability.

Quantitative Pharmacokinetic Data

The following tables summarize the steady-state pharmacokinetic parameters of Telatinib and its metabolite BAY 60-8246 on day 14 of treatment in patients with advanced solid tumors.

Table 1: Geometric Mean (%CV) Steady-State Pharmacokinetic Parameters of Telatinib on Day 14



Dose (BID)	Cmax (ng/mL)	AUC0-12 (ng·h/mL)	Tmax (h)
75 mg	133 (68)	688 (70)	2.0
150 mg	215 (57)	1210 (59)	3.0
300 mg	309 (63)	1850 (61)	3.0
600 mg	618 (53)	3820 (54)	3.0
900 mg	750 (50)	4860 (51)	3.0
1200 mg	834 (48)	5490 (49)	3.0
1500 mg	891 (45)	5980 (46)	3.0

Data sourced from a

Phase I dose-

escalation study.[1]

Table 2: Geometric Mean (%CV) Steady-State Pharmacokinetic Parameters of Metabolite BAY 60-8246 on Day 14

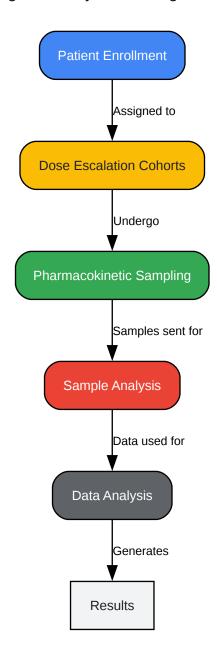
Dose (BID)	Cmax (ng/mL)	AUC0-12 (ng·h/mL)	
75 mg	15.6 (85)	90.1 (85)	
150 mg	27.8 (65)	179 (65)	
300 mg	43.1 (70)	291 (68)	
600 mg	87.5 (60)	623 (59)	
900 mg	114 (55)	845 (54)	
1200 mg	129 (52)	998 (51)	
1500 mg	142 (49)	1120 (48)	
Data sourced from a Phase I dose-escalation study.[1]			

Experimental Protocols



Phase I Clinical Study Design

The pharmacokinetic data presented were primarily derived from a multicenter, open-label, non-controlled, Phase I dose-escalation study in patients with advanced solid tumors.[1] The study evaluated both a 14-days-on/7-days-off schedule and a continuous daily dosing regimen. Doses were escalated from 20 mg once daily to 1500 mg twice daily.[1]



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Figure 2: Pharmacokinetic Study Workflow.



Bioanalytical Method

Plasma concentrations of Telatinib and its metabolite BAY 60-8246 were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. The specific details of the assay, such as the lower limit of quantification, have been established but are not detailed in the clinical study publications.

Pharmacokinetic Data Analysis

Pharmacokinetic parameters including Cmax, Tmax, and AUC were calculated using non-compartmental methods.[1] The software WinNonlin (Version 4.1 or similar) was utilized for these calculations. The linear-logarithmic trapezoidal rule was applied for the calculation of AUC.[1]

Gaps in Knowledge and Future Directions

The currently available literature provides a solid foundation for understanding the clinical pharmacokinetics of orally administered **Telatinib Mesylate**. However, several critical data points are absent from the public domain:

- Absolute Oral Bioavailability: A definitive value for the absolute oral bioavailability of Telatinib
 is needed to fully characterize its absorption. This would typically be determined through a
 study involving both oral and intravenous administration.
- Mass Balance and Excretion: The complete picture of Telatinib's fate in the body, including
 the primary routes of excretion and the proportion of the dose eliminated as unchanged drug
 versus metabolites, remains to be elucidated from the referenced human mass balance
 study.
- Detailed Metabolic Pathways: While CYP-mediated metabolism is known, a detailed characterization of the specific CYP isoforms involved and their relative contributions would be valuable for predicting and managing potential drug-drug interactions.

Further research and publication of existing data in these areas are crucial for a comprehensive understanding of Telatinib's pharmacokinetic profile, which will, in turn, aid in optimizing its clinical development and therapeutic use.



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